2-Bromo-4-fluorophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-fluorophenylboronic acid is a pharmaceutical intermediate . It can undergo cross-coupling with arenediazonium tetrafluoroborates in dioxane or methanol, catalyzed by palladium acetate in the absence of both added base and phosphine ligand . It can also be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
Molecular Structure Analysis
The molecular formula of 2-Bromo-4-fluorophenylboronic acid is C6H5BBrFO2 . The average mass is 218.816 Da and the monoisotopic mass is 217.954987 Da .Chemical Reactions Analysis
2-Bromo-4-fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It can also undergo cross-coupling with arenediazonium tetrafluoroborates in dioxane or methanol, catalyzed by palladium acetate .Physical And Chemical Properties Analysis
The topological polar surface area of 2-Bromo-4-fluorophenylboronic acid is 40.5Ų . It has 2 hydrogen bond donor counts and 3 hydrogen bond acceptor counts . Unfortunately, no further physical and chemical properties were found in the available resources.Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
- Application Summary : Boronic acids, including 2-Bromo-4-fluorophenylboronic acid, can be used as reactants in Suzuki-Miyaura cross-coupling reactions . These reactions are a popular method for forming carbon-carbon bonds, an essential process in the synthesis of many organic compounds .
- Methods of Application : In a typical Suzuki-Miyaura reaction, a boronic acid is combined with a halide or pseudohalide under the presence of a palladium catalyst and a base . The reaction proceeds via oxidative addition, transmetalation, and reductive elimination to form the new carbon-carbon bond .
- Results or Outcomes : The outcome of the reaction is the formation of a new organic compound with a carbon-carbon bond . The exact structure of the resulting compound will depend on the specific reactants used .
In addition to the Suzuki-Miyaura cross-coupling reactions I mentioned earlier, boronic acids are also used in other types of coupling reactions, such as Chan-Lam coupling and Liebeskind-Srogl coupling . These reactions are used to form carbon-nitrogen and carbon-sulfur bonds, respectively .
Furthermore, boronic acids are used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals . They can also be used in the preparation of boronic acid esters, which are used in a variety of chemical reactions .
In addition to the Suzuki-Miyaura cross-coupling reactions I mentioned earlier, boronic acids are also used in other types of coupling reactions, such as Chan-Lam coupling and Liebeskind-Srogl coupling . These reactions are used to form carbon-nitrogen and carbon-sulfur bonds, respectively .
Furthermore, boronic acids are used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals . They can also be used in the preparation of boronic acid esters, which are used in a variety of chemical reactions .
Safety And Hazards
2-Bromo-4-fluorophenylboronic acid is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
(2-bromo-4-fluorophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXVZYJULSWULU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)Br)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681562 |
Source
|
Record name | (2-Bromo-4-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluorophenylboronic acid | |
CAS RN |
1217501-12-6 |
Source
|
Record name | (2-Bromo-4-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.